molecular formula C9H19NO4 B1376194 tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate CAS No. 1484637-05-9

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate

Cat. No.: B1376194
CAS No.: 1484637-05-9
M. Wt: 205.25 g/mol
InChI Key: AUEMRKAOFFIHFN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dihydroxypropyl moiety.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in organic synthesis .

Biology: In biological research, the compound is employed in studies involving enzyme inhibition and protein modification. Its ability to interact with biological molecules makes it a useful tool for investigating biochemical pathways and mechanisms .

Medicine: It can serve as a precursor for designing new therapeutic agents with improved efficacy and reduced side effects .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound may find use in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . This suggests potential applications in the field of mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate include tert-butyl N-(2,3-dihydroxypropyl)carbamate and tert-butyl N-(2-hydroxyethyl)carbamate . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .

Properties

IUPAC Name

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEMRKAOFFIHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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